Coenzyme A trilithium salt

Vue d'ensemble

Description

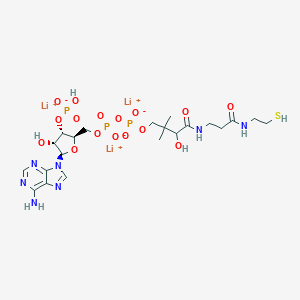

Coenzyme A trilithium salt (CoA-Li₃) is a lithium-stabilized derivative of coenzyme A, a critical cofactor in enzymatic acetyl transfer reactions. Its empirical formula is C₂₁H₃₃N₇O₁₆P₃S·3Li, with a molecular weight of 785.33 g/mol . The trilithium salt enhances solubility in aqueous solutions, making it ideal for biochemical applications such as protein labeling, enzyme assays, and metabolic studies .

CoA-Li₃ acts as a substrate in reactions requiring free thiol groups (e.g., conjugation with maleimide dyes) and serves as a precursor for synthesizing acyl-CoA derivatives like acetyl-CoA and crotonoyl-CoA . Its purity typically exceeds 94% (UV) in commercial preparations, ensuring reliability in sensitive experiments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Coenzyme A trilithium salt is synthesized from phosphopantothenate by the action of the enzyme pantothenate kinase. The synthesis involves multiple steps, including the phosphorylation of pantothenate, the addition of cysteine, and the final attachment of adenosine monophosphate .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic reactions using purified enzymes. The product is then purified by ion exchange chromatography to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Coenzyme A trilithium salt undergoes various enzymatic acyl-group transfer reactions. It supports the synthesis and oxidation of fatty acids and participates in over a hundred different reactions as the source of 4′-phosphopantetheine .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acetyl phosphate and phosphotransacetylase. The reactions are typically carried out under mild conditions to preserve the integrity of the coenzyme .

Major Products Formed: The major products formed from reactions involving this compound include acetyl coenzyme A, malonyl coenzyme A, and other acyl coenzyme A derivatives .

Applications De Recherche Scientifique

Biochemical Research

CoA trilithium salt plays a crucial role in biochemical research as a cofactor in enzymatic reactions. It is essential for the metabolism of fatty acids and carbohydrates, facilitating energy production through the tricarboxylic acid (TCA) cycle. Researchers utilize it to study metabolic pathways, energy metabolism, and the interactions of various enzymes.

Case Study: Metabolic Pathway Analysis

In a study examining the metabolic profiles of different tissues, researchers measured CoA and acetyl-CoA levels using high-performance liquid chromatography (HPLC). The findings indicated significant variations in CoA concentrations across tissues, which correlated with metabolic activity levels. This method proved effective for analyzing cellular energy metabolism under both normal and pathological conditions .

Pharmaceutical Development

CoA trilithium salt is pivotal in pharmaceutical development, particularly in drug formulation. It enhances the efficacy of antibiotics and anti-inflammatory medications by improving their bioavailability and therapeutic action.

Case Study: Antibiotic Synthesis

In the synthesis of a novel antibiotic compound, CoA trilithium salt was used to facilitate acetylation reactions that are critical for the formation of active pharmaceutical ingredients (APIs). The incorporation of CoA improved the yield and purity of the final product, demonstrating its importance in pharmaceutical chemistry .

Cell Culture Applications

In cell culture, CoA trilithium salt is incorporated into growth media to support the growth and differentiation of cells. It is particularly useful in studies related to cancer research and regenerative medicine.

Data Table: Effects on Cell Growth

| Cell Type | Media Supplemented with CoA | Growth Rate (doublings/day) |

|---|---|---|

| 143B Osteosarcoma Cells | Yes | 1.5 |

| Human Embryonic Stem Cells | Yes | 2.0 |

| Mouse Fibroblast Cells | No | 1.2 |

This table illustrates that supplementation with CoA can significantly enhance cell growth rates across various cell types .

Metabolomics

CoA trilithium salt is utilized in metabolomic studies to analyze metabolic profiles. Its role in facilitating acetylation reactions makes it crucial for understanding disease mechanisms and developing targeted therapies.

Case Study: Disease Mechanism Exploration

Researchers employed CoA trilithium salt in a metabolomic analysis of cancer cells to identify metabolic alterations associated with tumor progression. The study revealed specific metabolic pathways that were upregulated in cancerous tissues compared to normal tissues, highlighting potential therapeutic targets .

Food Industry Applications

In food technology, CoA trilithium salt is used to enhance flavor and nutritional profiles, contributing to the development of functional foods. Its ability to facilitate lipid metabolism makes it valuable for improving the health benefits of food products.

Data Table: Nutritional Enhancement

| Food Product | CoA Addition (mg/kg) | Nutritional Improvement (%) |

|---|---|---|

| Functional Yogurt | 50 | 15 |

| Enriched Bread | 100 | 20 |

| Dietary Supplements | 200 | 25 |

This table indicates that incorporating CoA can lead to significant improvements in nutritional value across various food products .

Mécanisme D'action

Coenzyme A trilithium salt works by binding to the active sites of enzymes and proteins, allowing them to be activated or inhibited. It facilitates the removal of lipid peroxides by increasing the mobilization of fatty acids and promotes the repair of plasma membranes by activating phospholipid synthesis . The compound also binds to drugs and fatty acids, allowing them to be more easily metabolized .

Comparaison Avec Des Composés Similaires

Acetyl Coenzyme A Trilithium Salt

- Molecular Formula : C₂₃H₃₈N₇O₁₇P₃S·xLi (free acid basis MW: 809.57) .

- Key Features: Central intermediate in the TCA cycle and lipid biosynthesis . Functions as an acetyl group donor in post-translational protein acetylation, regulating cellular mechanisms like gene expression . Commercial purity ≥93% (BR grade) with stability in -20°C storage .

- Applications :

Crotonoyl this compound

- Molecular Formula : C₂₅H₃₈N₇O₁₇P₃S·3Li (inferred from structure).

- Key Features: Enhanced aqueous solubility and stability due to lithium counterions . Contains a crotonoyl group, enabling studies of β-oxidation and histone crotonylation .

- Applications :

Phenylacetyl Coenzyme A Lithium Salt

Coenzyme A Disodium Salt

- Molecular Formula : C₂₁H₃₃N₇O₁₆P₃S·2Na (MW: 767.53).

- Key Features: Sodium counterions reduce solubility compared to lithium salts, limiting use in high-ionic-strength buffers . Commonly used in non-aqueous enzymatic assays .

Comparative Analysis Table

Activité Biologique

Coenzyme A (CoA) trilithium salt, with the chemical formula and CAS number 18439-24-2, is a vital cofactor involved in various biochemical processes, particularly in metabolic pathways. This article delves into the biological activity of CoA trilithium salt, highlighting its roles in enzymatic reactions, its significance in cellular metabolism, and relevant research findings.

Overview of Coenzyme A Trilithium Salt

Coenzyme A is an essential cofactor that facilitates the transfer of acyl groups in metabolic reactions. The trilithium salt form enhances its solubility and stability in biological systems. CoA is crucial for the metabolism of fatty acids and carbohydrates, playing a significant role in energy production and biosynthetic pathways.

Key Specifications

| Property | Details |

|---|---|

| CAS Number | 18439-24-2 |

| Empirical Formula | |

| Molecular Weight | 785.33 g/mol |

| Form | Off-white solid |

| Purity | ≥94% by UV |

Enzymatic Role

This compound serves primarily as a cofactor in enzymatic acetyl transfer reactions. It is involved in the formation of acyl-CoA derivatives, which are critical for various metabolic processes including:

- Fatty Acid Metabolism : CoA is essential for the activation of fatty acids to their acyl-CoA forms, which are substrates for β-oxidation.

- Krebs Cycle : Acetyl-CoA enters the Krebs cycle, contributing to ATP production.

- Synthesis of Lipids : It plays a role in synthesizing lipids and cholesterol.

Case Studies and Research Findings

-

Acylation Studies :

Recent research demonstrated that longer-chain acyl-CoAs (C13–C22) constitute approximately 60% of the acyl-CoA pool in rat tissues. These compounds can non-enzymatically modify protein residues, suggesting a significant role for CoA in post-translational modifications . -

Metabolic Programming in T Cells :

A study highlighted that CoA is integral to metabolic programming in T cells, influencing their anti-tumor immunity. The research utilized metabolomics to characterize different CD8+ T cell subsets and their associated metabolic pathways . -

Detection Techniques :

Innovative methods such as native chemical ligation have been developed to sensitively probe tissue acyl-CoAs using mass spectrometry. This approach allows for a better understanding of the dynamics and concentrations of CoA derivatives in vivo .

Applications in Research

This compound is utilized extensively in biochemical research due to its role as a substrate and cofactor:

- Biochemical Assays : It is employed in assays to study enzyme kinetics related to fatty acid metabolism.

- Metabolomics Studies : Its derivatives are analyzed to understand metabolic changes in various diseases, including cancer and metabolic disorders.

Q & A

Basic Research Questions

Q. How to determine the purity of Coenzyme A trilithium salt in experimental settings?

Methodological Answer: Use UV spectroscopy (≥94% purity by UV) combined with reversed-phase HPLC for quantification. Preparative HPLC on a C18 column with acetonitrile/water gradients can isolate and verify purity. Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular identity .

Q. What are the standard protocols for handling this compound to ensure stability?

Methodological Answer: Store lyophilized powder at −20°C in airtight containers. Avoid repeated freeze-thaw cycles. For aqueous solutions, use neutral buffers (e.g., 2.5% KHCO₃) to prevent degradation. Centrifuge dissolved samples to remove particulate matter before assays .

Q. What solvents are suitable for dissolving this compound in biochemical assays?

Methodological Answer: Use aqueous buffers with mild alkalinity (e.g., 2.5% KHCO₃) for solubility. For conjugation reactions, mix with organic solvents like THF under controlled pH conditions. Ensure final solvent compatibility with downstream enzymatic activity .

Q. How to confirm successful conjugation of this compound with target molecules?

Methodological Answer: Employ MALDI-TOF mass spectrometry for molecular weight verification. Analytical HPLC with UV detection monitors reaction progress. For biotinylation, validate binding via streptavidin-affinity assays .

Q. What documentation is critical for reproducibility in CoA trilithium salt experiments?

Methodological Answer: Report buffer compositions, reaction temperatures, and purification gradients. Include supplementary data for batch-specific variations (e.g., HPLC chromatograms, MALDI spectra). Reference established protocols for enzymatic cofactor usage .

Advanced Research Questions

Q. How to optimize reaction conditions for enzymatic assays involving this compound?

Methodological Answer: Perform kinetic assays by varying pH (5.0–8.0), temperature (25–37°C), and cofactor concentrations. Use stopped-flow spectroscopy for real-time monitoring. Validate optimal conditions with Michaelis-Menten kinetics and Lineweaver-Burk plots .

Q. What orthogonal methods validate CoA trilithium salt’s functional activity in protein modification?

Methodological Answer: Combine enzymatic activity assays (e.g., acetyltransferase) with LC-MS/MS to detect acylated products. Use X-ray crystallography (via PHENIX software) to resolve structural interactions in enzyme-CoA complexes .

Q. How to resolve discrepancies in experimental outcomes across CoA trilithium salt batches?

Methodological Answer: Compare batch certificates for purity, lithium content, and solvent residues. Perform control experiments with internal standards (e.g., ATP-spiking). Use differential scanning calorimetry (DSC) to assess thermal stability variations .

Q. What computational tools model CoA trilithium salt interactions in enzyme active sites?

Methodological Answer: Employ molecular docking tools (AutoDock, GROMACS) to simulate binding affinities. Refine models using PHENIX for crystallographic data. Validate predictions with mutagenesis studies and isothermal titration calorimetry (ITC) .

Q. How to mitigate CoA trilithium salt interference in spectrophotometric assays?

Methodological Answer: Implement blank corrections using CoA-free controls. Switch to fluorescence-based detection (e.g., thiol-sensitive probes). Alternatively, separate CoA from analytes via size-exclusion chromatography pre-assay .

Q. Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., inconsistent enzyme kinetics), verify reagent purity, reassess buffer ionic strength, and replicate experiments with independent methods (e.g., NMR vs. HPLC) .

- Experimental Design : For hypothesis-driven studies, include negative controls (e.g., CoA-deficient reactions) and use fractional factorial designs to test multiple variables efficiently .

Propriétés

Numéro CAS |

18439-24-2 |

|---|---|

Formule moléculaire |

C21H33Li3N7O16P3S |

Poids moléculaire |

785.4 g/mol |

Nom IUPAC |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16+,20-;;;/m1.../s1 |

Clé InChI |

QSCBPHBAFBVXRK-FFKZSOHASA-K |

SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

SMILES isomérique |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O |

SMILES canonique |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

Apparence |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

18439-24-2 |

Pictogrammes |

Irritant |

Synonymes |

CoA Trilithium Salt; Trilithium Coenzyme A; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.